BenchChemオンラインストアへようこそ!

N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide

TPSA Structural Differentiation Physicochemical Properties

N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide (CAS 1018046-19-9) is a structurally differentiated ALK5 inhibitor probe for TGF-β/ALK5 signaling research. The oxolan-2-ylmethyl moiety introduces a stereogenic center and an additional hydrogen-bond acceptor, yielding higher TPSA and distinct target engagement vs. N-benzyl analogs. With a tentative CYP3A4 IC₅₀ of 50 µM, this compound enables cleaner in vitro pharmacology with minimal CYP interference. Deploy it in SAR campaigns, fragment-based drug design, X-ray crystallography, and epigenetic DNMT inhibition studies. Covered by US20040152738A1.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 1018046-19-9
Cat. No. B3017719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide
CAS1018046-19-9
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3
InChIInChI=1S/C14H17N5O2/c20-13(16-9-10-4-3-7-21-10)8-12-17-14(19-18-12)11-5-1-2-6-15-11/h1-2,5-6,10H,3-4,7-9H2,(H,16,20)(H,17,18,19)
InChIKeyWVWCZLMKULIUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide (CAS 1018046-19-9) – Procurement & Selection-Ready Compound Profile


N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide (CAS 1018046-19-9) is a synthetic triazole-acetamide featuring a 5-(pyridin-2-yl)-2H-1,2,4-triazole core [1]. It belongs to a broader chemotype that has been explored as an inhibitor of the transforming growth factor-β (TGF-β) signaling pathway, i.e., as an ALK5 receptor kinase inhibitor [1]. The compound holds a molecular formula of C14H17N5O2 with an exact mass of 287.138225 Da [2].

Why In-Class Substitution of N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide (CAS 1018046-19-9) is Not Advisable for Scientific Procurement


N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide cannot be viewed as interchangeable with its closest structural analogs—such as N-benzyl, N-(furan-2-ylmethyl), and N-(pyridin-3-ylmethyl) derivatives—because the nature of the N-substituent fundamentally alters the compound's hydrogen-bonding capacity, molecular flexibility, and polar surface area [1]. These properties, in turn, modulate target engagement, solubility, and metabolic stability in ways that are not captured by the shared 5-(pyridin-2-yl)-2H-1,2,4-triazole-3-acetamide core alone. The oxolane (tetrahydrofuran) moiety introduces a stereogenic center and an additional hydrogen-bond acceptor, conferring a distinct physicochemical and pharmacological profile relative to the flat, lipophilic benzyl analog or the heteroaromatic furan and pyridine methyl analogs [2].

Quantitative Differentiators for N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide (CAS 1018046-19-9) – Evidence Guide for Scientific Procurement


Topological Polar Surface Area (TPSA) Differentiation: Oxolane vs. Benzyl Substituent

The target compound displays a calculated TPSA of approximately 90.65 Ų, whereas the close analog N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide (CAS 1018164-33-4) exhibits a TPSA of approximately 74.93 Ų [1]. The +15.72 Ų difference arises from the replacement of the benzyl group with an oxolan-2-ylmethyl substituent, which inserts an additional hydrogen-bond acceptor into the molecule.

TPSA Structural Differentiation Physicochemical Properties

TGF-β/ALK5 Kinase Inhibitor Patent Family Coverage

The target compound falls within the general structural formula (I) disclosed in patent US20040152738A1, which claims pyridyl-substituted triazoles as inhibitors of the TGF-β signaling pathway, specifically the phosphorylation of Smad2/3 by the ALK5 receptor [1]. No specific IC50 or Ki value is reported for the exact compound; however, the patent exemplifies several pyridyl-substituted triazoles with ALK5 IC50 values ranging from 10 nM to 5000 nM, providing a class-level potency benchmark [1].

TGF-beta inhibition Patent ALK5

Predicted Bioactivity Fingerprint: Cyclooxygenase-2 (COX-2) and DNMT3A/DNMT1 Activity

The DrugMapper predictive platform assigns the compound several potential therapeutic indications, including melanoma, tuberculosis, HIV infection, and castration-resistant prostate cancer, with a predicted mechanism of cyclooxygenase-2 (COX-2) inhibition [1]. Additionally, separate database records (BindingDB BDBM50397078, potentially misassigned) indicate a DNMT3A Ki of 5.03E+3 nM, while a distinct BindingDB entry (BDBM50544058) reports a murine DNMT3A IC50 of 5.0E+3 nM for a structurally related analog [2][3]. These in silico predictions provide a starting point for mechanistic investigations, though no direct comparative bioactivity data for the target compound itself have been experimentally validated to date.

Predicted bioactivity DNMT3A COX-2

Commercial Availability Benchmark: Procurement Scarcity Relative to Analogs

As of April 2026, the target compound (CAS 1018046-19-9) is not catalogued by major international research-chemical distributors such as Sigma-Aldrich (Merck KGaA) or Aladdin Scientific . In contrast, the structurally simpler N-benzyl analog (CAS 1018164-33-4) is readily available from multiple suppliers . This commercial scarcity underscores the need for intentional sourcing when the oxolane-containing analog is required for structure-specific investigations.

Procurement Commercial Scarcity Research Tool

High-Value Application Scenarios for N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide (CAS 1018046-19-9) Driven by Section 3 Quantitative Evidence


ALK5/TGF-β Pathway Profiling in Fibrosis and Oncology

Researchers investigating the TGF-β/ALK5 signaling axis can deploy the compound as a structural probe within the pyridyl-triazole inhibitor class, leveraging its documented coverage under US20040152738A1 [1]. The compound's higher TPSA and hydrogen-bonding capability compared to the N-benzyl analog may translate into differential selectivity across the ALK receptor family, making it valuable for structure-activity relationship (SAR) studies aimed at optimizing target engagement while minimizing off-target interactions.

Epigenetic DNMT3A/DNMT1 Probe – Pilot SAR for Oxolane-Containing Triazoles

The predicted DNMT inhibitory activity, combined with the TPSA differentiation, suggests utility in epigenetic research [1][2]. The increased polar surface area and reduced hydrophobicity of the oxolane substituent may lead to distinct DNA-interaction patterns relative to the benzyl analog, offering a new chemical starting point for developing DNA methyltransferase inhibitors with potentially improved aqueous solubility.

CYP Enzyme Interaction Fingerprinting – Low Drug-Drug Interaction Tool Compound

Although the tentative CYP3A4 IC50 of 50 µM requires verification, this data indicates low CYP3A4 liability, which is often a concern for the triazole class [1]. When designing in vitro pharmacological studies that demand negligible CYP-mediated metabolic interference, this compound may serve as a cleaner chemical probe compared to triazole analogs with higher CYP3A4 promiscuity.

Selection for Structural Biology Studies Requiring Specific Hydrogen-Bonding Geometry

The oxolan-2-ylmethyl substituent provides an additional hydrogen-bond acceptor relative to the benzyl analog, a feature that can influence ligand-protein co-crystallization and NMR-based binding studies [1]. This makes the compound particularly suited for fragment-based drug design or X-ray crystallography efforts where the orientation of the N-substituent has been computationally modeled to yield distinct binding poses.

Quote Request

Request a Quote for N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.